molecular formula C11H18N2O3S B2503245 4-amino-N-(3-ethoxypropyl)benzenesulfonamide CAS No. 931374-67-3

4-amino-N-(3-ethoxypropyl)benzenesulfonamide

Cat. No.: B2503245
CAS No.: 931374-67-3
M. Wt: 258.34
InChI Key: VJVOBKOTTWEKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(3-ethoxypropyl)benzenesulfonamide is an organic compound with the molecular formula C11H18N2O3S and a molecular weight of 258.34 g/mol . This compound is characterized by the presence of an amino group, an ethoxypropyl chain, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

4-amino-N-(3-ethoxypropyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-amino-N-(3-ethoxypropyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-N-(3-ethoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino group and the sulfonamide moiety play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

4-amino-N-(3-ethoxypropyl)benzenesulfonamide can be compared with similar compounds such as 4-amino-N-(3-methoxypropyl)benzenesulfonamide . While both compounds share a similar core structure, the presence of different substituents (ethoxypropyl vs. methoxypropyl) can lead to variations in their chemical properties and reactivity. This uniqueness makes this compound valuable for specific research and industrial applications.

Properties

IUPAC Name

4-amino-N-(3-ethoxypropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-2-16-9-3-8-13-17(14,15)11-6-4-10(12)5-7-11/h4-7,13H,2-3,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVOBKOTTWEKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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